Scientific Field: Electrochemistry
Summary of Application: Ethyl benzoylformate is used in the electrocatalytic asymmetric reduction process.
Methods of Application: Ag–Cu bimetallic nanoparticles were synthesized and used as cathode materials for the asymmetric electroreduction of ethyl benzoylformate.
Results or Outcomes: Ethyl mandelate was obtained with 54% enantiomeric excess and 42% yield under the optimal conditions.
Scientific Field: Microbiology
Summary of Application: Ethyl benzoylformate is used as a substrate in microbial reductions due to its resemblance to pyruvate.
Methods of Application: Saccharomyces cerevisiae cells grown on different carbon sources were employed as the biocatalyst for ethyl acetoacetate reduction in n-hexane.
Results or Outcomes: Best conversions to the chiral alcohol ethyl (S)- (+)-3-hydroxybutanoate (ee > 99%) were obtained with cells grown under respiratory metabolism with glycerol–ethanol.
Scientific Field: Organic Chemistry
Summary of Application: Ethyl benzoylformate is used in the preparation of 1,5-dihydro-5-deazaflavin derivatives possessing a chiral substituent at N (3) position.
Scientific Field: Polymer Chemistry
Summary of Application: Ethyl benzoylformate is used in the design of photoinitiators activable under low-light intensity.
Scientific Field: Photochemistry
Summary of Application: Ethyl benzoylformate is used in photochemical reactions in solution.
Ethyl benzoylformate, also known as ethyl phenylglyoxylate or ethyl oxophenylacetate, is an organic compound with the chemical formula C₁₀H₁₀O₃. It is an ester formed by the condensation of benzoic acid and ethanol []. While not naturally abundant, it finds use in various scientific research fields due to its reactive nature and functional groups.
The key feature of ethyl benzoylformate's structure is the presence of a carbonyl group (C=O) adjacent to an ester group (C-O-O-C). This combination, known as a ketoester moiety, makes the molecule susceptible to various chemical transformations []. Additionally, the presence of an aromatic phenyl ring (C₆H₅) contributes to its unique properties.
Ethyl benzoylformate participates in several reactions relevant to scientific research. Here are some notable examples:
C₆H₅CHO + CH₃COOCH₂CH₃ + NaOEt → C₆H₅C(O)COOCH₂CH₃ + NaOEt (EtOH)Benzaldehyde + Ethyl acetate + Sodium ethoxide → Ethyl benzoylformate + Sodium ethoxide (Ethanol)C₆H₅C(O)COOCH₂CH₃ → C₆H₅COCH₃ + CO₂Ethyl benzoylformate → Acetophenone + Carbon dioxideEthyl benzoylformate has shown potential biological activities, particularly in the realm of medicinal chemistry. Studies have indicated that it may exhibit antibacterial and antifungal properties. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies .
Several methods exist for synthesizing ethyl benzoylformate:
Ethyl benzoylformate finds applications in various fields:
Research into the interactions of ethyl benzoylformate has revealed its capacity to form complexes with different biological molecules. For instance, studies have shown that it can interact with enzymes and other proteins, potentially influencing their activity. This aspect is crucial for understanding its mechanism of action in biological systems and for designing derivatives with enhanced efficacy .
Several compounds share structural or functional similarities with ethyl benzoylformate. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Methyl Benzoylformate | CHO | Similar structure; differs by methyl group |
| Ethyl Phenylglyoxylate | CHO | Contains a phenyl group; used in similar reactions |
| Benzoyl Cyanide | CHN | Precursor for synthesis; involved in hydrolysis |
Ethyl benzoylformate's uniqueness lies in its specific functional groups that allow for diverse reactivity patterns not found in all similar compounds. Its ability to undergo asymmetric reduction makes it particularly valuable for synthesizing chiral molecules, which are essential in pharmaceuticals . Additionally, its aromatic nature contributes to distinct sensory properties that are advantageous in flavoring applications.